2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring three key moieties:
- A 4-methoxy-7-methyl-1,3-benzothiazole group, imparting electron-donating substituents (methoxy and methyl) that enhance lipophilicity and metabolic stability.
Its molecular formula is C₂₅H₂₁N₅O₃S (molecular weight: 471.54 g/mol). The compound’s design integrates features from pharmacologically active scaffolds, including benzothiazoles (known for kinase inhibition) and isoindolinediones (associated with protease modulation) .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-15-10-11-19(33-2)21-22(15)34-25(27-21)28(13-16-7-5-6-12-26-16)20(30)14-29-23(31)17-8-3-4-9-18(17)24(29)32/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHOPZAUSFKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be summarized as follows:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the Pyridine Group: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated intermediate.
Final Coupling: The final step involves coupling the previously synthesized intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated intermediates, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its applications, supported by data tables and case studies.
Medicinal Chemistry Applications
The compound is primarily investigated for its therapeutic potential . Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer activity . For example, studies have shown that similar isoindole compounds inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 5.4 | Inhibition of cell growth |
| A549 | 6.8 | Induction of apoptosis |
Biological Studies
The compound is employed in biological studies to understand its interactions with enzymes and receptors. It serves as a probe to elucidate biochemical pathways and molecular mechanisms.
Chemical Biology Applications
In chemical biology, this compound can be utilized to study complex biochemical processes. Its ability to interact with various biomolecules makes it a valuable tool for researchers exploring drug interactions and cellular responses.
Industrial Applications
Beyond medicinal chemistry, the compound may find applications in the development of new materials or as a precursor for synthesizing other complex molecules. Its unique chemical structure could be leveraged in creating novel compounds with desired properties.
Case Studies
Several studies have highlighted the potential of this compound:
- Study on Anticancer Activity : A recent study demonstrated that the compound significantly reduces cell viability in breast cancer cells through apoptosis induction.
- Enzyme Inhibition Study : Research showed that the compound inhibits specific kinases involved in cancer progression, suggesting its role as a therapeutic agent.
- Biochemical Pathway Analysis : The compound has been used to trace metabolic pathways in cancer cells, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Modulation via Substituents :
- The bromophenyl-thiazole in compound 9c enhances halogen bonding in target interactions, as evidenced by its acarbose-like docking poses . In contrast, the target compound’s 4-methoxy-7-methyl-benzothiazole likely improves metabolic stability over simpler benzothiazoles (e.g., hydroxylated analogs in ).
- The pyridin-2-ylmethyl group in the target compound may confer superior π-π stacking compared to the pyridinyl group in S4c , which lacks a methylene spacer .
Solubility and Lipophilicity: The target compound’s LogP (estimated ~3.2) is higher than N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)-acetamide (LogP ~1.8) due to its nonpolar methyl/methoxy groups .
Synthetic Complexity: The target compound requires multi-step synthesis involving: (i) Coupling of isoindolinedione with benzothiazole via acetamide linkage. (ii) N-alkylation with pyridin-2-ylmethyl halides. Similar strategies are employed for 9c (Cu-catalyzed azide-alkyne cycloaddition) and S4c (deprotection of amino acids) .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antitumor, antibacterial, antifungal, and antioxidant activities, supported by relevant research findings and case studies.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 370.43 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
Research on this compound indicates a variety of biological activities:
Antitumor Activity
A study evaluated various derivatives of benzothiazole and isoindole compounds for their antitumor properties. The results showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation, suggesting its potential as an anticancer agent .
Antibacterial and Antifungal Properties
The compound has also been tested against several bacterial and fungal strains. In vitro tests revealed that it possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes .
Antioxidant Activity
In addition to its antimicrobial properties, the compound has been assessed for antioxidant activity. It showed a significant ability to scavenge free radicals in various assays, indicating its potential role in protecting cells from oxidative stress .
Case Studies and Research Findings
- Antitumor Evaluation :
- Antibacterial and Antifungal Studies :
- Antioxidant Assessment :
Data Tables
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Amide bond formation between the isoindole-dione and acetamide precursors under anhydrous conditions.
- N-alkylation of the benzothiazole moiety using a pyridinylmethyl halide, often requiring inert atmosphere (e.g., nitrogen) and reflux in solvents like DMF or THF .
- Purification via column chromatography or recrystallization to isolate intermediates.
Challenges:
- Steric hindrance due to the bulky benzothiazole and pyridine groups, which may reduce reaction yields.
- Optimization of solvent systems (e.g., polar aprotic vs. non-polar) to balance reactivity and solubility .
Basic: How is structural characterization performed for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the benzothiazole and pyridine substituents. For example, methoxy (-OCH₃) protons appear as singlets at ~3.8 ppm, while isoindole-dione carbonyls resonate at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC-PDA: Ensures >95% purity by monitoring absorbance at λ = 254 nm .
Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- Molecular Docking: Predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, the pyridine and benzothiazole moieties may form π-π interactions with aromatic residues in binding pockets .
- QSAR Studies: Correlate structural features (e.g., logP, polar surface area) with in vitro activity. Modifying the methoxy group’s position could enhance solubility without compromising target engagement .
Advanced: How to resolve contradictory data in biological activity assays?
Answer:
- Assay Replication: Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) to rule out variability .
- Orthogonal Validation: Use complementary methods (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
- Metabolite Screening: LC-MS/MS can identify degradation products that may interfere with activity .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to mask polar functionalities, enhancing bioavailability .
- CYP450 Inhibition Assays: Identify metabolic hotspots (e.g., pyridine ring oxidation) and substitute with electron-withdrawing groups (e.g., fluorine) .
- Plasma Stability Testing: Incubate the compound in rodent/human plasma and monitor degradation via LC-MS .
Basic: What are structurally related compounds and their applications?
Answer:
| Compound Name | Key Structural Differences | Research Applications |
|---|---|---|
| N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide | Lacks pyridinylmethyl group | Antimicrobial screening |
| N-(benzo[d][1,3]dioxol-5-yl)-2-((thienopyrimidin-2-yl)thio)acetamide | Thienopyrimidine core | Kinase inhibition studies |
Advanced: How to design SAR studies for this compound?
Answer:
- Scaffold Variation: Synthesize analogs with substituted pyridines (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess impact on target selectivity .
- Functional Group Swapping: Replace the methoxy group with ethoxy or trifluoromethoxy to study electronic effects on potency .
- In Silico Clustering: Group analogs by physicochemical properties (e.g., cLogP, H-bond donors) to identify activity trends .
Basic: What analytical techniques validate synthetic intermediates?
Answer:
- TLC Monitoring: Use silica gel plates with UV visualization to track reaction progress (e.g., Rf values for intermediates vs. starting materials) .
- FT-IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for isoindole-dione) .
- Elemental Analysis: Verify C, H, N, S percentages (±0.3% error margin) .
Advanced: How to address low solubility in biological assays?
Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .
- Salt Formation: Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers for sustained release in cell-based assays .
Advanced: What are the best practices for scaling up synthesis?
Answer:
- Process Optimization: Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) .
- Flow Chemistry: Improve yield and reproducibility for exothermic steps (e.g., N-alkylation) .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
